N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O6/c1-31-15-6-4-14(8-17(15)32-2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-13-3-5-16-18(7-13)34-12-33-16/h3-8,11H,9-10,12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLFLMFLIMKRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a triazolopyrimidine structure. Its molecular formula is with a molecular weight of approximately 420.41 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds of this class may exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been tested against fascin, a protein implicated in cancer metastasis. The IC50 value for this interaction was reported at 4.60 µM, indicating significant inhibitory potential in high-throughput assays .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties which could contribute to their protective effects against oxidative stress-related diseases .
- Antiviral Properties : Some derivatives of triazolopyrimidines have shown antiviral activity against various viruses by inhibiting viral replication in host cells .
Biological Activity Data
The following table summarizes the biological activity data associated with this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of similar triazolopyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, suggesting promising anticancer properties that warrant further investigation .
Case Study 2: Antiviral Effects
In another study focusing on antiviral properties, derivatives were tested against HSV and other viral strains. The results showed notable inhibition rates at concentrations below 50 µM, indicating potential as therapeutic agents against viral infections .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit significant antibacterial activity. For instance, derivatives of benzodioxol compounds have shown efficacy against various bacterial strains, suggesting that this compound could be explored for its antibacterial potential in treating infections .
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxol derivatives in the development of synthetic antidiabetic drugs. The compound's structural features may allow it to interact with key metabolic pathways involved in glucose regulation . This application is particularly relevant given the global rise in diabetes prevalence.
Structure-Activity Relationship Studies
The intricate structure of this compound makes it a candidate for structure-activity relationship (SAR) studies. By modifying various components of its structure, researchers can identify which modifications enhance its biological activity or reduce toxicity. This approach has been successful in optimizing other similar compounds for better pharmacological profiles .
In Silico Studies and Drug Design
Advancements in computational chemistry have facilitated the design of novel compounds based on existing structures like this compound. In silico docking studies can predict how well this compound binds to various biological targets such as enzymes involved in metabolic pathways or receptors associated with disease states . These studies are crucial for guiding experimental efforts and minimizing resource expenditure on less promising candidates.
Potential for Anti-inflammatory Applications
Compounds structurally related to this compound have also been investigated for their anti-inflammatory properties. For example, the inhibition of cyclooxygenase enzymes (COX) is a common target for anti-inflammatory drugs. If this compound exhibits similar properties through its interaction with these enzymes or other inflammatory mediators, it could serve as a basis for new therapeutic agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated significant efficacy against Gram-positive bacteria with IC50 values comparable to known antibiotics. |
| Study 2 | Anti-diabetic Potential | Showed inhibition of key enzymes involved in glucose metabolism; further studies are warranted to confirm clinical relevance. |
| Study 3 | In Silico Drug Design | Identified potential binding sites and interactions that could enhance drug efficacy and specificity against targeted diseases. |
Comparison with Similar Compounds
Key Observations:
- Core Diversity: The target compound’s triazolopyrimidinone core differs from benzooxazinones () and thiazolopyrimidines (), which may alter electronic properties and bioactivity. Dithiazoles () exhibit distinct sulfur-rich architectures linked to antimicrobial activity .
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with ’s methylfuran and cyano substituents.
- Synthetic Efficiency: Yields for thiazolopyrimidines (68%) and benzooxazinones ("better yields") suggest room for optimization in the target compound’s synthesis .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: The target compound’s carbonyl (C=O, ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations (~1500–1600 cm⁻¹) align with analogs in and . Cyano groups (e.g., in 11b ) show distinct peaks at ~2209 cm⁻¹, absent in the target compound.
- NMR : The 3,4-dimethoxyphenyl group’s protons resonate at δ ~6.8–7.5 ppm (aromatic) and δ ~3.8 ppm (OCH₃), comparable to methoxy-substituted analogs in .
- Mass Spectrometry : Molecular networking () could cluster the target compound with triazolopyrimidine analogs based on cosine scores (>0.8) from similar fragmentation patterns .
Methodological Considerations
- Lumping Strategy : ’s approach groups compounds with similar cores (e.g., triazolopyrimidines, thiazolopyrimidines) for streamlined reaction modeling, applicable to SAR studies of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
